2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one
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Overview
Description
2-[(Dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthofuran core fused with a dimethylamino methylene group. Naphthofurans are known for their diverse biological and pharmacological activities, making them significant in various scientific research fields .
Preparation Methods
The synthesis of 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one involves several synthetic routes. One common method includes the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3 + 2] and [4 + 1] cycloadditions, are also employed. Other methods include intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement . Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(Dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-[(Dimethylamino)methylene]naphtho[2,1-b]furan-1(2H)-one can be compared with other naphthofuran derivatives, such as naphtho[2,1-b:6,5-b’]difuran and its derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The unique dimethylamino methylene group in this compound contributes to its distinct pharmacological activities and applications .
Properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)benzo[e][1]benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-16(2)9-13-15(17)14-11-6-4-3-5-10(11)7-8-12(14)18-13/h3-9H,1-2H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJQEQYZERVILO-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)C2=C(O1)C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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